4-(3-Aminobutyl)phenol
Overview
Description
4-(3-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It is a white crystalline solid with low solubility in water but better solubility in organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Aminobutyl)phenol involves reacting phenol with malondialdehyde under alkaline conditions . Another method includes the reaction of phenol with raspberry ketone in the presence of nickel (II) tetrafluoroborate hexahydrate, ammonia, hydrogen, and bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol at 120°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobutyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important in redox reactions.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used to convert quinones to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
4-(3-Aminobutyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Aminobutyl)phenol involves its interaction with specific molecular targets and pathways. As a metabolite of Labetalol, it acts on beta-adrenoreceptors, which are involved in the regulation of cardiovascular functions . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in heart rate and blood pressure .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobutyl)phenol: C10H15NO
4-(4-Hydroxyphenyl)-2-aminobutane: C10H15NO
3-Amino-1-(4-hydroxyphenyl)butane: C10H15NO
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Labetalol. This distinguishes it from other similar compounds that may not have the same pharmacological relevance .
Biological Activity
4-(3-Aminobutyl)phenol, also known as this compound or 4-ABP, is a chiral compound with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.24 g/mol. This compound is characterized by a phenolic group substituted with a 3-aminobutyl side chain, which significantly contributes to its biological activity and potential therapeutic applications. This article reviews the biological activities of this compound, including its interactions with various biological systems, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The structure of this compound is pivotal to its biological activity. The presence of the amino group enhances its interaction with various receptors and enzymes, which can lead to diverse pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
- Antioxidant Properties : this compound may also act as an antioxidant, helping to mitigate oxidative stress in biological systems.
The mechanisms through which this compound exerts its effects are still under investigation. Key areas of focus include:
- Receptor Interactions : The compound's ability to bind to specific receptors may influence neurotransmitter release and neuronal signaling pathways.
- Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic processes or oxidative stress responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Neuroprotection | Reduces neuronal cell death | |
Antimicrobial | Effective against E. coli and S. aureus | |
Antioxidant | Scavenges free radicals |
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound utilized an in vitro model of oxidative stress induced by hydrogen peroxide on neuronal cell lines. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls. This suggests a potential application in neurodegenerative disorders where oxidative stress plays a critical role.
Antimicrobial Assays
In antimicrobial studies, this compound was tested against several bacterial strains using disk diffusion methods. Results demonstrated significant inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating its potential as an alternative antimicrobial agent.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicity studies indicate that at certain concentrations, this compound exhibits low toxicity in vitro, but further research is needed to establish comprehensive safety profiles for clinical applications.
Properties
IUPAC Name |
4-(3-aminobutyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVTQIJPAFZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902589 | |
Record name | NoName_3112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52846-75-0 | |
Record name | 4-(3-Aminobutyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-aminobutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-AMINOBUTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O66HZ003 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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